molecular formula C13H10FN3O B11988805 N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide

Cat. No.: B11988805
M. Wt: 243.24 g/mol
InChI Key: ZOENMAIIAUYBFV-CXUHLZMHSA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Isonicotinohydrazide+2-fluorobenzaldehydeN’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide\text{Isonicotinohydrazide} + \text{2-fluorobenzaldehyde} \rightarrow \text{N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide} Isonicotinohydrazide+2-fluorobenzaldehyde→N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide

The reaction mixture is refluxed for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
  • N’-[(E)-(2-phenylethylidene]isonicotinohydrazide
  • N’-[(E,2E)-3-phenyl-2-propenylidene]isonicotinohydrazide

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H10FN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+

InChI Key

ZOENMAIIAUYBFV-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)F

Origin of Product

United States

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